3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a thiazolidine ring, a pyridopyrimidine core, and a phenylethylamine moiety, which may contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolidine Ring: Starting with a suitable thioamide and an α-halo ketone, the thiazolidine ring can be formed through a cyclization reaction under basic conditions.
Pyridopyrimidine Core Construction: The pyridopyrimidine core can be synthesized via a condensation reaction between a pyridine derivative and a suitable amidine.
Coupling Reactions: The final step involves coupling the thiazolidine and pyridopyrimidine intermediates with the phenylethylamine moiety, possibly through a nucleophilic substitution or a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring and phenylethylamine moiety can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups in the thiazolidine ring and pyridopyrimidine core can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiazolidine and pyridopyrimidine derivatives.
Medicine: Possible therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzyme activity through interaction with active sites.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors.
Pathway Involvement: Modulating signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones used in diabetes treatment.
Pyridopyrimidine Derivatives: Compounds with pyridopyrimidine cores, often explored for their anticancer properties.
Phenylethylamine Derivatives: Compounds with phenylethylamine moieties, known for their psychoactive effects.
Uniqueness
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: is unique due to its combination of these three distinct structural motifs, which may confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C24H24N4O3S2 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[2-[(2-hydroxy-2-phenylethyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O3S2/c1-2-3-12-28-23(31)19(33-24(28)32)14-17-21(25-15-18(29)16-9-5-4-6-10-16)26-20-11-7-8-13-27(20)22(17)30/h4-11,13-14,18,25,29H,2-3,12,15H2,1H3/b19-14- |
InChI Key |
NSXXAPSMOKAOSU-RGEXLXHISA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC(C4=CC=CC=C4)O)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC(C4=CC=CC=C4)O)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.